5-Methylthieno[3,2-b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
2-methylthieno[3,2-b]thiophene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S2/c1-4-2-5-6(11-4)3-7(12-5)8(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCYXBFIICKEKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70060-21-8 | |
| Record name | 5-methylthieno[3,2-b]thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Modular Construction via Convergent Coupling Reactions
An alternative methodology assembles pre-functionalized thiophene fragments. Source outlines the synthesis of 5-methyldithieno[3,2-b:2',3'-d]thiophene-2-carboxylic acid through sequential mercaptoacetate coupling and saponification. While this approach achieves 73% yield for the dithieno analogue, adapting it to the monocyclic target compound would require modifying the mercaptoacetate positioning.
Core Ring Formation Methodologies
Cyclocondensation of 3-Nitrothiophene Derivatives
Source discloses a nucleophilic aromatic substitution route where 2,5-dicarbonyl-3-nitrothiophenes react with thiolates to form the thieno[3,2-b]thiophene skeleton. For 5-methyl variants, introducing a methyl group at the 3-nitrothiophene precursor stage could enable regioselective cyclization. Reaction conditions involve K₂CO₃ in DMF at 60–70°C, with 18-crown-6 as phase-transfer catalyst (yields: 68–82%).
Friedel-Crafts Acylation and Ring Closure
A three-step sequence from source proves adaptable:
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Acetylation : Treat 3,4-dibromothiophene with acetyl chloride/AlCl₃ in CH₂Cl₂ at 0°C (2–3 h).
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Thiolate Coupling : React acetylated intermediate with ethyl mercaptoacetate using K₂CO₃/DMF at 70°C.
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Cyclization : Acid-catalyzed ring closure yields the thienothiophene core.
Modifying step 1 to incorporate a methyl-directed acetyl group could position the methyl at C-5 during cyclization.
Methyl Group Incorporation Strategies
Directed Ortho-Metalation
Using source's 6-bromo-3-methyl analogue as inspiration:
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Lithiation : n-BuLi at −78°C deprotonates C-5.
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Methylation : Quench with methyl iodide.
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Functionalization : Subsequent bromination and carboxylation.
This method requires precise temperature control to avoid ring-opening side reactions.
Suzuki Coupling with Methyl-Boronic Acids
Source demonstrates coupling 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene with arylboronic acids. Substituting 4-methylphenylboronic acid could install the methyl group, though regioselectivity must be confirmed via NOESY NMR.
Comparative Analysis of Synthetic Routes
Critical Observations :
Chemical Reactions Analysis
5-Methylthieno[3,2-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Organic Synthesis
5-MTCA serves as an essential building block in organic synthesis, particularly for the preparation of conjugated polymers . These polymers exhibit unique optoelectronic properties, making them suitable for various applications:
- Organic Solar Cells : The incorporation of 5-MTCA units into polymer structures enhances light absorption and charge transport efficiency.
- Organic Light-Emitting Diodes (OLEDs) : Its ability to emit light efficiently makes it a candidate for OLED technology.
- Field-Effect Transistors (FETs) : The compound's properties can improve the performance of FETs in electronic devices.
Table 1: Applications in Organic Synthesis
| Application Type | Description |
|---|---|
| Organic Solar Cells | Enhances light absorption and charge transport |
| Organic Light-Emitting Diodes | Efficient light emission properties |
| Field-Effect Transistors | Improved electronic performance |
Recent studies have explored the potential of 5-MTCA derivatives as antimicrobial and antifungal agents . The thienothiophene core combined with the carboxylic acid functionality contributes to their biological activity.
Antimicrobial Properties
5-MTCA has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. Preliminary findings suggest that it may modulate pathways related to inflammation and microbial resistance.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
| Staphylococcus aureus | 0.30 |
| Bacillus subtilis | 0.35 |
Case Studies in Medicinal Chemistry
Several case studies have highlighted the efficacy of thiophene derivatives, including 5-MTCA, in clinical settings:
- Combination Therapy : A study indicated that combining 5-MTCA with conventional antibiotics enhanced its efficacy against resistant bacterial strains.
- In Vivo Studies : Animal model studies demonstrated that lower doses resulted in therapeutic effects without significant toxicity, while higher doses led to adverse effects.
Table 3: Case Study Findings
| Study Type | Findings |
|---|---|
| Combination Therapy | Enhanced efficacy against resistant strains |
| In Vivo Studies | Therapeutic effects at lower doses |
Future Directions and Research Needs
Despite the promising applications of 5-MTCA, further research is essential to fully elucidate its mechanisms of action and optimize its biological activity. Studies focusing on:
- Structure-activity relationships to enhance antimicrobial properties.
- Mechanistic studies to understand how 5-MTCA interacts with biological targets.
- Development of novel derivatives that could exhibit improved therapeutic profiles.
Mechanism of Action
The mechanism of action of 5-Methylthieno[3,2-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can act as an electron donor or acceptor, depending on the context, and can participate in various biochemical reactions . Its effects are mediated through its ability to modulate the activity of enzymes and receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Substituent Position and Backbone Modifications
Modifications to the thieno[3,2-b]thiophene backbone and substituent positions significantly impact biological activity:
- Substituent Effects : Bromine at the 6-position (YE210) enhances agonist activity compared to the 5-methyl derivative, suggesting electronic and steric factors influence receptor binding .
- Backbone Rigidity: Dithieno[3,2-b:2',3'-d]thiophene derivatives exhibit reduced potency, indicating optimal activity requires the smaller thieno[3,2-b]thiophene core .
Benzo[b]thiophene and Thiophene Analogues
Benzo[b]thiophene Derivatives
- 5-Bromobenzo[b]thiophene-2-carboxylic acid: Lacks the fused thiophene ring but shares a carboxylic acid group; lower GPR35 activity compared to thieno[3,2-b]thiophene derivatives .
- 6-Methylbenzo[b]thiophene-2-carboxylic acid: Methyl substitution on a benzo[b]thiophene scaffold shows distinct structure-activity relationships, emphasizing the importance of the thieno[3,2-b]thiophene core .
Simple Thiophene Derivatives
- 5-(Methylthio)thiophene-2-carboxylic acid: A monocyclic thiophene derivative with a methylthio group; less potent than fused-ring analogues due to reduced planar rigidity .
Key Research Findings
- Agonist Potency: The 3- and 6-positions on the thieno[3,2-b]thiophene backbone are critical for GPR35 activation. Bromine at the 6-position (YE210) improves EC50 by ~2-fold compared to unsubstituted derivatives .
- Commercial Relevance: this compound is priced at €717/50mg, reflecting its specialized applications .
Biological Activity
5-Methylthieno[3,2-b]thiophene-2-carboxylic acid is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly as a GPR35 agonist. This article provides a comprehensive overview of its biological activity, including key findings from various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C₈H₆O₂S₂ and features a thieno[3,2-b]thiophene backbone with a carboxylic acid functional group. The compound's structure contributes to its biological activity and interaction with various receptors.
GPR35 Agonism
Recent studies have identified this compound as a potent agonist of the GPR35 receptor.
- Potency : The compound exhibited an EC₅₀ value of 63.7 ± 4.1 nM in dynamic mass redistribution (DMR) assays, indicating strong agonistic activity compared to known agonists such as zaprinast (EC₅₀ = 163 ± 19 nM) .
- Mechanism of Action : The agonistic effect was confirmed through several assays including receptor internalization and β-arrestin translocation assays, establishing that the activity is specific to GPR35 .
Antimicrobial Activity
While the primary focus has been on its role as a GPR35 agonist, related compounds in the thieno[3,2-b]thiophene series have shown varying degrees of antimicrobial activity.
Study 1: GPR35 Agonist Screening
In a study aimed at identifying novel GPR35 agonists, this compound was among the top candidates. The study employed DMR assays on HT-29 cells which demonstrated that the compound effectively activated GPR35 in a dose-dependent manner .
Study 2: Structural Activity Relationship
Further investigations into the structure-activity relationship (SAR) of thieno[3,2-b]thiophene derivatives highlighted that modifications to the thiophene ring could enhance or diminish biological activity. This suggests potential pathways for optimizing the pharmacological profile of related compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methylthieno[3,2-b]thiophene-2-carboxylic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of substituted thiophene precursors followed by carboxylation. For derivatives, ester intermediates (e.g., methyl or ethyl esters) are often hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Purity optimization may involve recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity verification requires HPLC or NMR analysis .
Q. Which spectroscopic techniques are critical for characterizing thieno[3,2-b]thiophene-2-carboxylic acid derivatives?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. The methyl group at the 5-position shows distinct deshielding in ¹H NMR (~δ 2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H broad peaks (~2500-3000 cm⁻¹) confirm functional groups .
Q. How are anti-inflammatory activities of thieno[3,2-b]thiophene derivatives screened in vitro?
- Methodology :
- Cyclooxygenase (COX) Inhibition Assays : Measure inhibition of COX-1/COX-2 isoforms using enzyme immunoassays (EIAs) or fluorometric kits. IC₅₀ values are calculated from dose-response curves .
- Antioxidant Screening : DPPH radical scavenging assays compare activity to ascorbic acid standards .
Advanced Research Questions
Q. How do structural modifications at the 3- and 6-positions of thieno[3,2-b]thiophene-2-carboxylic acid influence GPR35 agonist potency?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to GPR35 (PDB: 1PXX). Key interactions include hydrogen bonding between the carboxylic acid group and Arg231/Arg274 residues .
- Backbone Optimization : Enlarging the backbone (e.g., dithieno[3,2-b:2',3'-d]thiophene) reduces potency, suggesting steric hindrance limits receptor compatibility .
Q. What strategies resolve discrepancies between computational binding predictions and experimental IC₅₀ values for thieno[3,2-b]thiophene derivatives?
- Methodology :
- Free Energy Perturbation (FEP) : Refine docking scores by simulating ligand-receptor dynamics in explicit solvent.
- Alanine Scanning Mutagenesis : Identify critical receptor residues (e.g., Arg231 in GPR35) to validate docking poses experimentally .
Q. How can substituent effects (e.g., allyloxy vs. hydroxypropoxy groups) enhance COX-2 selectivity in thieno[3,2-b]thiophene derivatives?
- Methodology :
- Comparative Molecular Field Analysis (CoMFA) : Develop 3D-QSAR models to correlate substituent electronic/steric properties with COX-2 inhibition .
- Selectivity Index (SI) : Calculate SI as (IC₅₀ COX-1)/(IC₅₀ COX-2). Hydrophilic groups (e.g., hydroxypropoxy) improve SI by reducing COX-1 affinity .
Data Contradiction Analysis
Q. Why do some thieno[3,2-b]thiophene derivatives exhibit high in silico binding affinity but low experimental activity?
- Methodology :
- Solubility Assessment : Use shake-flask or HPLC methods to measure aqueous solubility. Poor solubility may limit bioavailability despite strong docking scores.
- Metabolic Stability Tests : Incubate compounds with liver microsomes to identify rapid degradation (e.g., ester hydrolysis) .
Research Workflow Integration
Q. How are thieno[3,2-b]thiophene-2-carboxylic acid derivatives integrated into material science applications (e.g., IR photodetectors)?
- Methodology :
- Surface Functionalization : Ligands like thiophene-2-carboxylic acid are grafted onto graphene via π-π stacking. FT-IR confirms covalent attachment .
- Photoresponsivity Testing : Measure photocurrent under mid-IR illumination (3–5 μm). Enhanced responsivity (~0.5 A/W) correlates with ligand absorption spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
